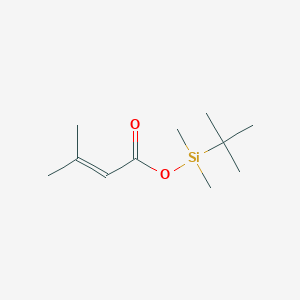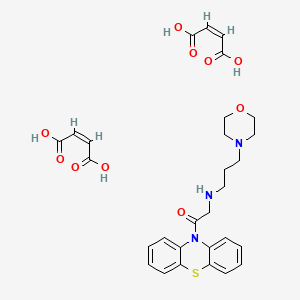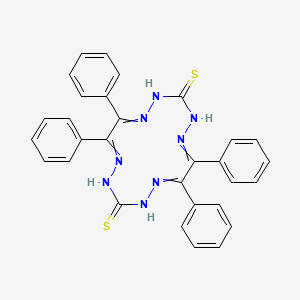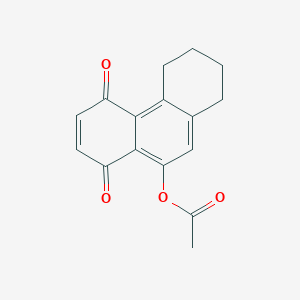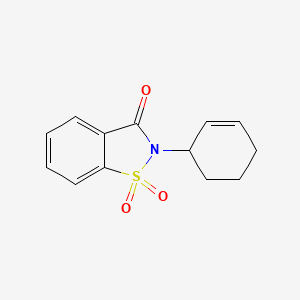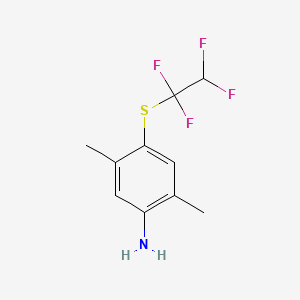
2,5-Dimethyl-4-(1,1,2,2-tetrafluoroethylthio)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-4-(1,1,2,2-tetrafluoroethylthio)aniline is an organic compound that belongs to the class of anilines It features a benzene ring substituted with two methyl groups and a tetrafluoroethylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2,5-dimethylaniline, reacts with a tetrafluoroethylthio reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-4-(1,1,2,2-tetrafluoroethylthio)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrafluoroethylthio group to other functional groups.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic ring .
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-4-(1,1,2,2-tetrafluoroethylthio)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-4-(1,1,2,2-tetrafluoroethylthio)aniline involves its interaction with specific molecular targets. The tetrafluoroethylthio group can influence the compound’s reactivity and binding properties, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylaniline: Lacks the tetrafluoroethylthio group, making it less reactive in certain chemical reactions.
4-(1,1,2,2-Tetrafluoroethylthio)aniline: Similar structure but without the dimethyl substitution, affecting its chemical properties and reactivity.
Uniqueness
2,5-Dimethyl-4-(1,1,2,2-tetrafluoroethylthio)aniline is unique due to the presence of both the dimethyl and tetrafluoroethylthio groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
100280-25-9 |
|---|---|
Molekularformel |
C10H11F4NS |
Molekulargewicht |
253.26 g/mol |
IUPAC-Name |
2,5-dimethyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline |
InChI |
InChI=1S/C10H11F4NS/c1-5-4-8(6(2)3-7(5)15)16-10(13,14)9(11)12/h3-4,9H,15H2,1-2H3 |
InChI-Schlüssel |
MWEHGBPECJQDAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1SC(C(F)F)(F)F)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


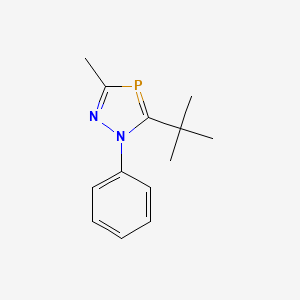
![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)
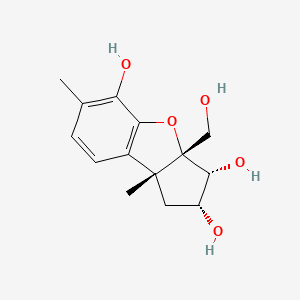
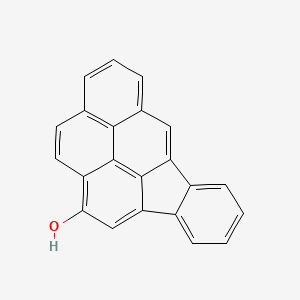
![Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-](/img/structure/B14332952.png)
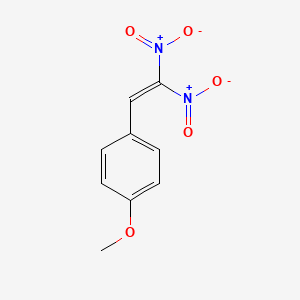
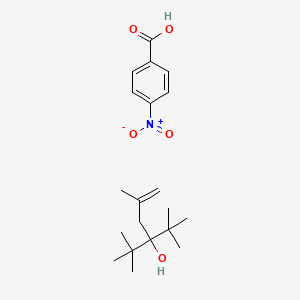
![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)
![Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate](/img/structure/B14332987.png)
